(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine

Pharmaceutical Analysis Impurity Profiling Celecoxib

Generic hydrazone analogs fail pharmacopeial system suitability, causing ANDA/DMF rejection. Use this structurally confirmed Celecoxib Impurity 1 standard for validated HPLC methods. - (1E)-stereochemistry ensures correct retention time & resolution vs. the celecoxib main peak. - Meets ICH Q3A identification/qualification thresholds for routine batch release. - Also serves as the key hydrazone intermediate in cathepsin inhibitor SAR (Ki ~10⁻¹⁰ M).

Molecular Formula C15H16N2
Molecular Weight 224.30 g/mol
CAS No. 54779-81-6
Cat. No. B13418757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine
CAS54779-81-6
Molecular FormulaC15H16N2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C
InChIInChI=1S/C15H16N2/c1-12-8-10-14(11-9-12)13(2)16-17-15-6-4-3-5-7-15/h3-11,17H,1-2H3/b16-13+
InChIKeyMHDFJQMQUMBFQO-DTQAZKPQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 750 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylacetophenone Phenylhydrazone – Impurity Standard for Celecoxib


(1E)-1-[1-(4-methylphenyl)ethylidene]-2-phenylhydrazine, commonly referred to as 4-Methylacetophenone Phenylhydrazone (CAS 54779-81-6), is a phenylhydrazone derivative with the molecular formula C₁₅H₁₆N₂ and a molecular weight of 224.30 g/mol . This compound is formally classified as a process-related impurity of the COX-2 selective inhibitor drug celecoxib, designated as Celecoxib Impurity 1 or Celecoxib-Imp-AE-3 . It is primarily procured as a high-purity analytical reference standard for pharmaceutical quality control (QC) and method validation, rather than as a general-purpose research chemical [1].

Designated Celecoxib Impurity 1 reference standard for pharmacopeial methods
Defined (1E)-stereoisomer for consistent chromatographic retention
Full characterization documentation for regulatory ANDA/DMF use

4-Methylacetophenone Phenylhydrazone – Why Generics Fail


Generic hydrazone derivatives, such as unsubstituted acetophenone phenylhydrazone (CAS 583-11-9) or benzaldehyde phenylhydrazone, cannot be simply interchanged with 4-Methylacetophenone Phenylhydrazone (CAS 54779-81-6) due to fundamental differences in their regulatory designation, structural specificity, and chromatographic behavior. This compound is a specific, structurally confirmed process impurity of celecoxib, formally listed as Celecoxib Impurity 1 (or Impurity AE-3) . Its para-methyl substitution on the acetophenone-derived ring directly dictates its retention time and resolution in validated HPLC methods for celecoxib drug substance and drug product analysis [1]. Substituting with a structurally similar but non-identical analog would invalidate pharmacopeial system suitability criteria, leading to regulatory non-compliance in ANDA and DMF filings [2].

This Product
Designated celecoxib impurity 1 with confirmed (1E)-configuration and CoA
Unsubstituted Analog (CAS 583-11-9)
Lacks pharmacopeial listing; may shift retention and resolution in validated HPLC methods
This Product
Supplied as neat (1E)-isomer with stereochemical descriptor
Generic Hydrazones
Often E/Z mixtures; batch-to-batch retention variability may compromise system suitability

4-Methylacetophenone Phenylhydrazone – Comparative Evidence


Regulatory Designation as Celecoxib Impurity

4-Methylacetophenone Phenylhydrazone (CAS 54779-81-6) is officially designated as Celecoxib Impurity 1 (or Celecoxib-Imp-AE-3), a process-related impurity explicitly monitored in celecoxib drug substance and drug product . In contrast, the unsubstituted analog acetophenone phenylhydrazone (CAS 583-11-9) is not listed in any pharmacopeial monograph for celecoxib and thus lacks the regulatory standing required for validated impurity methods. This designation is confirmed by its inclusion in commercial impurity reference standard catalogs and its use in compendial HPLC methods targeting the seven EP/USP process-related impurities of celecoxib [1].

Regulatory Designation
Head-to-head
Target: Celecoxib Impurity 1 per EP/USP.
Comparator: not listed in any pharmacopeia.
Regulatory identity dictates method acceptability
Binary qualification difference
Pharmaceutical Analysis Impurity Profiling Celecoxib

Anticathepsin Pyrazole Synthetic Utility

4-Methylacetophenone Phenylhydrazone is specifically employed as the key intermediate for synthesizing acetophenone phenylhydrazone-based pyrazole derivatives that act as potent non-peptidyl inhibitors of cathepsins B, H, and L [1]. The resulting pyrazole derivatives exhibit anti-cathepsin activity with Ki values on the order of 10⁻¹⁰ M, demonstrating differential inhibitory effects with cathepsin L being inhibited more pronouncedly than cathepsin B and H [2]. Unsubstituted acetophenone phenylhydrazone has not been reported to yield pyrazole derivatives with comparable nanomolar to sub-nanomolar Ki values in the same assay system.

Anticathepsin Activity
Cross-study comparable
Ki ≈ 10⁻¹⁰ M for derived pyrazoles vs. no reported inhibitory activity for unsubstituted analog
Supports SAR and assay potency interpretation
In vitro enzymatic assay; cathepsins B, H, L
Medicinal Chemistry Cathepsin Inhibition Pyrazole Synthesis

Defined (1E)-Stereoisomer Confirmation

The target compound is supplied as the defined (1E)-stereoisomer, with the E-configuration confirmed by the InChI stereochemical descriptor (InChI=1S/C15H16N2/c1-12-8-10-14(11-9-12)13(2)16-17-15-6-4-3-5-7-15/h3-11,17H,1-2H3/b16-13+) . In contrast, many generic hydrazone suppliers provide products as unspecified E/Z mixtures or without stereochemical characterization. The defined stereochemistry is critical for reproducible chromatographic retention and for use as a reference standard where isomeric purity directly impacts peak identification and quantification [1].

(1E)-Stereoisomer
Class-level
Confirmed E-configuration via InChI descriptor; neat physical form
Ensures chromatographic reproducibility
Mixed isomers risk peak splitting
Structural Characterization Stereochemistry Analytical Chemistry

Pharmaceutical Reference Standard Purity

4-Methylacetophenone Phenylhydrazone offered by authorized distributors is supplied as a pharmaceutical analytical impurity (PAI) reference standard, accompanied by a certificate of analysis (CoA) detailing HPLC purity, identity confirmation (NMR, MS), and specified storage conditions (2–8°C) [1]. Technical-grade hydrazones from general chemical suppliers lack this level of characterization and documentation. The target compound's purity and characterization package is suitable for regulatory submissions (ANDA, DMF), whereas generic hydrazones are not .

Reference Standard Purity
Supporting evidence
HPLC purity, NMR, MS with CoA; storage 2–8°C
Suitable for regulatory submission documentation
Technical grade lacks full characterization
Reference Standards Quality Control Pharmaceutical Analysis

Application Scenarios for 4-Methylacetophenone Phenylhydrazone


Celecoxib ANDA/DMF Impurity Method Validation

Pharmaceutical QC laboratories preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic celecoxib require the designated Celecoxib Impurity 1 reference standard for HPLC method validation and routine batch release testing. The compound's defined (1E)-stereochemistry and documented purity profile ensure compliance with ICH Q3A guidelines on impurity identification and qualification thresholds . Its use as a system suitability standard confirms method performance per EP and USP monographs [1].

Cathepsin Inhibitor Drug Discovery

Medicinal chemistry teams developing non-peptidyl cathepsin B, H, and L inhibitors for Alzheimer's disease, cancer, or inflammatory conditions utilize this compound as the key hydrazone intermediate. The 4-methyl substitution on the acetophenone-derived phenyl ring is essential for achieving Ki values in the 10⁻¹⁰ M range in the final pyrazole derivatives, as established by SAR studies [2]. Procurement of this specific precursor ensures access to the validated synthetic pathway producing high-potency leads.

Celecoxib Impurity HPLC Method Development

Research groups developing novel HPLC or UPLC methods for simultaneous determination of celecoxib and its seven EP/USP process-related impurities require authentic samples of each impurity for method scouting and optimization. 4-Methylacetophenone Phenylhydrazone serves as the reference standard for Impurity 1, with its retention time and resolution from the celecoxib main peak being critical method performance parameters evaluated during Analytical Quality by Design (AQbD) studies [1].

Application
Selection Property
Validation Focus
Celecoxib ANDA/DMF impurity method
Designated impurity reference standard with defined stereochemistry
System suitability and ICH Q3A compliance
Cathepsin inhibitor lead optimization
Validated intermediate for high-affinity pyrazole synthesis
SAR and enzyme inhibition assay endpoints
Celecoxib impurity HPLC method development
Authentic impurity 1 sample for retention and resolution scouting
Analytical quality by design (AQbD) parameters
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